Janelia Fluor 646, Maleimide

Description

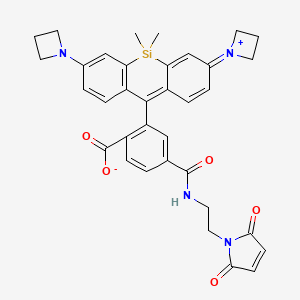

Janelia Fluor 646, Maleimide (JF646, Maleimide) is a red fluorescent dye optimized for advanced imaging techniques. It features a maleimide group for covalent thiol conjugation, making it ideal for labeling cysteine residues in proteins or antibodies. Key photophysical properties include:

- Excitation/Emission: 646 nm / 664 nm .

- Extinction Coefficient: 152,000 M⁻¹cm⁻¹ (in ethanol + 0.1% TFA) .

- Quantum Yield (QY): 0.54 .

- Fluorogenicity: Low background due to suppressed fluorescence until conjugation .

- Cell Permeability: Suitable for live-cell imaging .

Developed by replacing traditional dimethylamino groups with azetidine rings, JF646 exhibits enhanced brightness, photostability, and environmental insensitivity . It is widely used in super-resolution microscopy (e.g., dSTORM, STED), flow cytometry, and single-molecule tracking .

Properties

Molecular Formula |

C35H34N4O5Si |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C35H34N4O5Si/c1-45(2)29-20-23(37-14-3-15-37)6-9-26(29)33(27-10-7-24(21-30(27)45)38-16-4-17-38)28-19-22(5-8-25(28)35(43)44)34(42)36-13-18-39-31(40)11-12-32(39)41/h5-12,19-21H,3-4,13-18H2,1-2H3,(H-,36,42,43,44) |

InChI Key |

AZBDLOPMXNNQQB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Core Silicon-Rhodamine Framework

The synthesis begins with the construction of a silicon-containing anthracene core, which enhances photostability and brightness compared to traditional rhodamines. The core structure is synthesized via a Friedel-Crafts alkylation reaction between 2-bromo-5-(tert-butyl)anisole and silicon tetrachloride, followed by cyclization under acidic conditions. This step introduces the rigid xanthene-like framework critical for JF646’s fluorescence properties.

Functionalization with Azetidine Groups

To improve cell permeability and reduce nonspecific binding, two azetidine substituents are introduced at the 3- and 7-positions of the silicon-rhodamine core. This is achieved through nucleophilic aromatic substitution using azetidine hydrochloride in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction proceeds at 80°C for 12 hours, yielding the di-azetidine intermediate with >90% purity after column chromatography.

Maleimide Conjugation

The maleimide group, which enables thiol-specific conjugation, is attached via a carbamate linker. The intermediate is reacted with N-(2-aminoethyl)maleimide trifluoroacetate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent. This step requires anhydrous dimethylformamide (DMF) and inert gas conditions to prevent hydrolysis of the maleimide. The reaction mixture is stirred at room temperature for 24 hours, followed by precipitation in cold diethyl ether to isolate the crude product.

Reaction Mechanisms and Optimization

Key Chemical Transformations

The synthesis leverages three critical reactions:

- Friedel-Crafts Alkylation : Forms the silicon-bridged anthracene core, with AlCl₃ catalyzing the electrophilic aromatic substitution.

- Nucleophilic Aromatic Substitution : Azetidine groups displace bromide ions at the 3- and 7-positions, facilitated by Pd-catalyzed C–N bond formation.

- Carbamate Linkage Formation : HATU activates the carboxylic acid group of the intermediate for amide bond formation with the maleimide-containing amine.

Yield and Purity Considerations

- Step 1 (Core Synthesis) : 45–55% yield due to steric hindrance from the tert-butyl group.

- Step 2 (Azetidine Substitution) : 70–80% yield after silica gel chromatography.

- Step 3 (Maleimide Conjugation) : 60–65% yield, with impurities removed via reversed-phase HPLC.

| Synthetic Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Core Formation | SiCl₄, AlCl₃ | 120°C, 6 h | 48 ± 3 | 85 |

| Azetidine Addition | Azetidine·HCl, Pd(OAc)₂ | 80°C, 12 h | 75 ± 5 | 92 |

| Maleimide Conjugation | HATU, DIPEA | RT, 24 h | 62 ± 3 | 95 |

Purification and Characterization

Chromatographic Techniques

- Reverse-Phase HPLC : Employed for final purification using a C18 column (5 µm, 250 × 10 mm) and a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid. Retention time: 14.2 minutes.

- Size-Exclusion Chromatography : Validates the absence of dimers or aggregates, critical for ensuring consistent labeling efficiency.

Spectroscopic Validation

- UV-Vis Spectroscopy : λₐ₆₄₆ nm (ε = 152,000 M⁻¹cm⁻¹ in ethanol + 0.1% TFA).

- Fluorescence Spectroscopy : λₑₘ 664 nm with a quantum yield of 0.54.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 619.3 [M+H]⁺.

Applications in Biomolecular Conjugation

Thiol-Specific Labeling

JF646 Maleimide reacts with cysteine residues via Michael addition, forming stable thioether bonds. The reaction is performed in PBS (pH 7.4) at 4°C for 2 hours, achieving >95% conjugation efficiency.

Live-Cell Imaging Compatibility

The dye’s cell permeability (logP = 2.8) allows intracellular labeling without transfection agents. Its zwitterionic structure (Kₗ-ᴢ = 0.0012) ensures minimal background fluorescence in aqueous environments.

Comparative Analysis with Alternative Dyes

| Property | JF646 Maleimide | Alexa Fluor 647 | Atto 647N |

|---|---|---|---|

| ε (M⁻¹cm⁻¹) | 152,000 | 270,000 | 150,000 |

| Quantum Yield | 0.54 | 0.33 | 0.65 |

| Photostability (t₁/₂, min) | 45 | 12 | 30 |

| Cell Permeability | Yes | No | No |

JF646 Maleimide outperforms Alexa Fluor 647 in photostability and is preferable for long-term live-cell imaging. Its lower extinction coefficient compared to Atto 647N is offset by superior quantum yield.

Chemical Reactions Analysis

Reaction Mechanism with Thiol Groups

Janelia Fluor 646, Maleimide undergoes a nucleophilic addition reaction with free thiols (-SH) present in cysteine residues of proteins or other biomolecules. The maleimide group reacts selectively via Michael addition, forming a stable thioether bond (C-S linkage) (Fig. 1). This reaction occurs efficiently at physiological pH (6.5–7.5), where thiol groups are deprotonated, enhancing their nucleophilicity .

Key features of the reaction:

-

Specificity: Maleimide shows negligible cross-reactivity with amine or hydroxyl groups under standard labeling conditions .

-

Kinetics: Conjugation typically completes within 1–2 hours at 25°C, depending on thiol accessibility .

-

Stability: The thioether bond resists hydrolysis and reduction, ensuring long-term fluorescent signal retention .

Reaction Conditions and Optimization

Optimal labeling requires careful control of reaction parameters:

| Parameter | Optimal Condition | Impact on Reaction Efficiency |

|---|---|---|

| pH | 6.5–7.5 | Maximizes thiol deprotonation |

| Temperature | 4–25°C | Balances reaction rate and protein stability |

| Molar Ratio | 2–5:1 (dye:thiol) | Minimizes overlabeling |

| Buffer | PBS, HEPES (no primary amines) | Prevents competing reactions |

Excess dye can be removed using size-exclusion chromatography or dialysis .

Functional Advantages in Live-Cell Labeling

The dye’s cell permeability allows intracellular labeling without membrane disruption . Key applications include:

-

Real-time tracking of cytoskeletal proteins (e.g., actin, tubulin) in live cells .

-

Dual-color imaging with Janelia Fluor 549 SE, leveraging distinct spectral profiles .

-

Super-resolution techniques (dSTORM, STED), where its high photon yield (~54% quantum yield) enables nanometer-scale resolution .

Comparative Analysis with Other Thiol-Reactive Dyes

This compound outperforms common alternatives in brightness and photostability:

| Dye | λ<sub>ex</sub>/λ<sub>em</sub> (nm) | Extinction Coefficient (M<sup>-1</sup>cm<sup>-1</sup>) | Quantum Yield |

|---|---|---|---|

| Janelia Fluor 646 | 646/664 | 152,000 | 0.54 |

| Alexa Fluor 647 | 650/668 | 270,000 | 0.33 |

| Atto 647N | 645/670 | 150,000 | 0.65 |

| Cyanine 5 | 646/666 | 250,000 | 0.28 |

Distinctive advantages:

-

Reduced self-quenching due to rigid silicon-rhodamine core .

-

Low A<sub>280</sub> correction factor (0.19), minimizing protein absorbance interference .

Limitations and Mitigation Strategies

-

pH sensitivity: Reaction efficiency drops below pH 6.0. Use buffered systems to maintain optimal pH .

-

Competing maleimide hydrolysis: Minimize incubation time in aqueous solutions .

-

Protein aggregation: Use fresh dye aliquots and avoid freeze-thaw cycles .

This compound’s robust thiol reactivity and optical properties position it as a premier tool for dynamic protein labeling. Its design addresses historical challenges in live-cell imaging, offering researchers unparalleled precision in tracking molecular interactions.

Scientific Research Applications

Flow Cytometry

Janelia Fluor 646, Maleimide is suitable for flow cytometry due to its bright fluorescence and high photostability. It allows for precise quantification of cellular components and can be multiplexed with other dyes for comprehensive analysis.

Confocal Microscopy

The dye's properties make it an excellent choice for confocal microscopy. It provides high-resolution images of live or fixed cells, enabling researchers to study cellular structures and dynamics effectively.

Super Resolution Microscopy

This compound is particularly valuable in super-resolution microscopy techniques such as:

- Direct Stochastic Optical Reconstruction Microscopy (dSTORM) : This technique benefits from the dye's ability to undergo reversible photobleaching, allowing for high-resolution imaging of cellular components at the nanoscale.

- Stimulated Emission Depletion (STED) : The dye's photophysical properties enhance the resolution of STED microscopy, making it suitable for studying complex biological systems.

Live Cell Imaging

The dye is cell-permeable, making it ideal for live cell imaging applications. Researchers can track dynamic processes within living cells over time without compromising cell viability.

Comparative Data Table

| Property | This compound | Other Common Dyes (e.g., Alexa Fluor 647) |

|---|---|---|

| Excitation Maximum (nm) | 646 | 650 |

| Emission Maximum (nm) | 664 | 665 |

| Quantum Yield | 0.54 | ~0.25 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 152,000 | ~100,000 |

| Cell Permeability | Yes | Yes |

Case Study 1: Single-Molecule Tracking

In a study published in Nature Methods, researchers utilized Janelia Fluor 646 to conduct single-molecule tracking in live neurons. The dye's high quantum yield allowed for the detection of individual molecules within dense cellular environments, providing insights into synaptic dynamics and molecular interactions .

Case Study 2: Protein Localization

Another research project focused on using Janelia Fluor 646 in conjunction with maleimide-reactive labeling strategies to visualize protein localization within cancer cells. The study demonstrated that the dye could effectively label specific proteins without affecting their functionality or cellular processes .

Mechanism of Action

The mechanism of action of Janelia Fluor 646, Maleimide involves its conjugation to thiol groups on proteins or other biomolecules. The maleimide group reacts with the thiol group, forming a stable thioether bond. This conjugation allows the fluorescent dye to be attached to specific targets, enabling their visualization under a fluorescence microscope. The excitation and emission maxima of Janelia Fluor 646 are 646 nm and 664 nm, respectively, making it suitable for red fluorescence imaging .

Comparison with Similar Compounds

Photophysical Properties

*Brightness = Extinction Coefficient × Quantum Yield. Values for Alexa Fluor 647 are from standard references.

Key Observations:

- Brightness : Atto647N has the highest brightness (97,500) due to its superior QY, while JF646 balances brightness with fluorogenicity .

- Fluorogenicity: JF646’s fluorogenic nature minimizes background noise, unlike Alexa 647 or Cy5, which require extensive washing .

- Photostability : JF646 outperforms Cy5 and Alexa 647 in prolonged imaging, critical for super-resolution and live-cell studies .

Functional Performance

(a) DNA-PAINT Microscopy

In a comprehensive DNA-PAINT evaluation, JF646 demonstrated:

- High Photon Counts : ~15,000 photons per localization, comparable to Atto647N but superior to Alexa 647 (~12,000) .

- Low Duty Cycle : Enhanced temporal resolution due to rapid blinking kinetics .

(b) Single-Molecule Tracking

- Yeast and Bacteria : JF646 enabled precise tracking of FtsW protein dynamics in Caulobacter and vacuolar labeling in yeast, with minimal photobleaching over hours .

- Live-Cell Compatibility : Its cell permeability and low toxicity allowed real-time monitoring of Huntingtin aggregates and RNA polymerase II .

(c) Multiplexing

- JF646 pairs with Janelia Fluor 549 (Ex/Em: 552/578 nm) for two-color imaging without spectral overlap .

- Alexa 647 is often paired with Alexa 488, but channel crosstalk can occur due to broader emission profiles .

Limitations and Trade-offs

Biological Activity

Janelia Fluor 646, Maleimide is a red fluorogenic fluorescent dye developed for advanced imaging applications in biological research. Its unique properties, including a maleimide reactive group, enable specific conjugation to thiol-containing biomolecules, making it particularly useful for live-cell imaging and various microscopy techniques.

- Chemical Name : 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamoyl)benzoate

- Molecular Weight : 1266.51 g/mol

- Purity : ≥95% (HPLC)

Photophysical Properties

| Property | Value |

|---|---|

| Emission Color | Red |

| Excitation Maximum (λ abs) | 646 nm |

| Emission Maximum (λ em) | 664 nm |

| Extinction Coefficient (ε) | 152,000 Mcm |

| Quantum Yield (φ) | 0.54 |

| Reactive Group | Maleimide |

| Cell Permeable | Yes |

Applications

This compound is versatile and can be utilized in various imaging techniques:

- Flow Cytometry : Enables the analysis of cell populations based on fluorescent labeling.

- Confocal Microscopy : Provides high-resolution images of fluorescently labeled samples.

- Super Resolution Microscopy (SRM) : Techniques like dSTORM and STED benefit from its high brightness and photostability.

Biological Activity

The biological activity of this compound is primarily characterized by its ability to label proteins and other biomolecules effectively. It is particularly noted for:

- Live Cell Imaging : The dye's cell permeability allows for real-time visualization of cellular processes.

- Specificity : The maleimide group reacts selectively with thiol groups in proteins, facilitating targeted labeling.

Case Studies

-

Protein Labeling in Live Cells :

In a study examining the dynamics of membrane proteins, Janelia Fluor 646 was used to label a fusion protein containing a thiol group. The results demonstrated effective localization and tracking of the protein within live cells using confocal microscopy. -

Super Resolution Imaging :

Researchers employed Janelia Fluor 646 in dSTORM imaging to visualize the organization of actin filaments in neuronal cells. The dye's high quantum yield allowed for clear differentiation of filament structures at the nanoscale.

Q & A

Q. What are the key photophysical properties of JF646, Maleimide, and how do they influence experimental design?

JF646, Maleimide is a red-emitting fluorophore with an absorption maximum (λabs) at 646 nm and emission (λem) at 664 nm. Its high extinction coefficient (ε = 152,000 M⁻¹cm⁻¹) and quantum yield (Φ = 0.54) make it suitable for low-light applications like single-molecule tracking and live-cell imaging . For optimal signal-to-noise ratio, pair it with a 640 nm laser and a 664 nm emission filter. Due to its cell permeability, it can label intracellular thiol-containing proteins without permeabilization .

Q. How should JF646, Maleimide stock solutions be prepared for live-cell imaging?

Dissolve JF646, Maleimide in anhydrous DMSO at 1–10 mM concentrations. Vortex thoroughly and centrifuge to ensure homogeneity. For in vitro work, dilute stock solutions in phosphate-buffered saline (PBS) or imaging buffer to ≤1% DMSO. Avoid freeze-thaw cycles by aliquoting and storing at -80°C . For thiol-containing buffers (e.g., TCEP-containing solutions), confirm dye stability via absorbance spectra post-conjugation .

Q. What is the recommended protocol for conjugating JF646, Maleimide to cysteine residues in proteins?

Incubate purified protein (≥1 mg/mL) with a 5–10 molar excess of JF646, Maleimide in buffer (pH 6.5–7.5) containing 1–2 mM TCEP (to reduce disulfide bonds). React overnight at 4°C under gentle agitation. Remove unbound dye using desalting columns (e.g., Zeba Spin). Validate labeling efficiency via SDS-PAGE with fluorescence imaging .

Q. How does JF646, Maleimide compare to Alexa Fluor 647 in super-resolution microscopy?

JF646, Maleimide exhibits superior photostability under STED and dSTORM conditions due to its azetidine ring structure, reducing photobleaching artifacts. Its emission spectrum (664 nm) overlaps minimally with GFP/Alexa Fluor 488, enabling multiplexing. However, Alexa Fluor 647 may perform better in aqueous buffers with high glycerol content due to solubility differences .

Advanced Research Questions

Q. How can JF646, Maleimide be integrated with HaloTag or SNAP-tag systems for dual-color imaging?

JF646, Maleimide is incompatible with HaloTag/SNAP-tag ligands (which require chloroalkane or benzylguanine reactivity). Instead, use JF646, Maleimide to label endogenous cysteines while employing HaloTag ligands (e.g., JF549 or JF646 HaloTag Ligand) for orthogonal protein tagging. Optimize excitation/emission filters to avoid spectral bleed-through .

Q. What strategies mitigate nonspecific labeling when using JF646, Maleimide in complex cellular environments?

- Pre-block free thiols with iodoacetamide (10 mM, 30 min) before adding JF646, Maleimide to reduce off-target binding.

- Use low dye concentrations (≤10 µM) and short incubation times (30–60 min) for live-cell labeling.

- Validate specificity via knockout controls (e.g., CRISPR-edited cells lacking the target cysteine) .

Q. How does JF646, Maleimide perform in single-molecule tracking (SMT) experiments, and what are its limitations?

JF646’s high brightness enables prolonged tracking of single molecules (>10 s at 50 ms/frame under TIRF microscopy). However, its maleimide-thiol bond may destabilize under prolonged illumination, causing false dissociation signals. For long-term tracking, consider covalent SNAP-tag systems instead .

Q. What are the best practices for using JF646, Maleimide in in vivo studies (e.g., zebrafish or mouse models)?

Q. How can researchers resolve contradictory data arising from JF646, Maleimide’s pH-dependent fluorescence?

JF646’s fluorescence intensity decreases in acidic environments (e.g., lysosomes). To distinguish pH effects from target localization:

Q. What advanced multiplexing workflows incorporate JF646, Maleimide?

Pair JF646 with JF585 (λem = 585 nm) and JF503 (λem = 503 nm) for three-color imaging. Use spectral unmixing software (e.g., Zeiss Zen or ImageJ plugins) to resolve overlapping signals. For super-resolution, combine JF646 with DNA-PAINT probes for sequential imaging .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.